molecular formula C13H20OS B7996793 3-Methyl-4-n-pentoxyphenyl methyl sulfide

3-Methyl-4-n-pentoxyphenyl methyl sulfide

Cat. No.: B7996793
M. Wt: 224.36 g/mol
InChI Key: CMAQMTMDPCJMBH-UHFFFAOYSA-N
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Description

3-Methyl-4-n-pentoxyphenyl methyl sulfide is a sulfur-containing aromatic compound characterized by a methyl sulfide group (-S-CH₃) at the para position relative to a pentoxy chain (-O-C₅H₁₁) and a methyl substituent at the meta position. This structure confers unique physicochemical properties, such as moderate polarity and lipophilicity, making it relevant in organic synthesis and materials science. Notably, sulfur-containing compounds like this are often intermediates in pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name

2-methyl-4-methylsulfanyl-1-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-4-5-6-9-14-13-8-7-12(15-3)10-11(13)2/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAQMTMDPCJMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-n-pentoxyphenyl methyl sulfide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylphenol and 1-bromopentane.

    Ether Formation: 3-Methylphenol is reacted with 1-bromopentane in the presence of a base such as potassium carbonate to form 3-methyl-4-n-pentoxyphenol.

    Sulfide Formation: The resulting 3-methyl-4-n-pentoxyphenol is then treated with methylthiol in the presence of a catalyst like aluminum chloride to yield 3-Methyl-4-n-pentoxyphenyl methyl sulfide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-4-n-pentoxyphenyl methyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: May be used in studies involving sulfide-containing compounds and their biological activities.

Medicine:

    Pharmaceutical Research:

Industry:

    Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-4-n-pentoxyphenyl methyl sulfide involves its interaction with various molecular targets, primarily through its sulfide group. This group can participate in redox reactions, forming sulfoxides and sulfones, which can further interact with biological molecules. The pathways involved may include oxidative stress responses and enzyme inhibition.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Functional Group Variations

Sulfides vs. Sulfones and Sulfonamides

The target compound’s sulfide group (-S-) differentiates it from sulfones (-SO₂-) and sulfonamides (-SO₂-NR₂). For example:

  • Its molecular formula (C₈H₁₀ClNO₂S) and molar mass (219.69 g/mol) reflect these differences .
  • 3-Methoxy-4-hydroxyphenylethyleneglycol sulfate (CAS 3415-67-6) incorporates a sulfate (-OSO₃⁻) group, enhancing water solubility and ionic character, unlike the hydrophobic pentoxy chain in the target compound .
Alkoxy Chain Modifications

Replacing the pentoxy group with shorter or branched chains (e.g., methoxy, ethoxy) alters solubility and steric effects. For instance, 3-(1-Phenylethoxy)propane-1-sulfonyl chloride (Ref: 10-F745414) features a bulky phenylethoxy group, which may hinder reactivity in substitution reactions compared to the linear pentoxy chain in the target sulfide .

Key Observations :

  • Polarity : Sulfates > Sulfonamides > Sulfides.
  • Thermal Stability : Sulfides are less stable than sulfones due to oxidizability.
  • Hazards : Sulfides are typically less irritating than sulfonamides (e.g., N-(3-Chloro-4-methylphenyl)methanesulfonamide is classified as an irritant ).

Commercial and Industrial Relevance

The discontinuation of 3-Methyl-4-n-pentoxyphenyl methyl sulfide highlights challenges in scaling up synthesis or regulatory compliance. In contrast, sulfonamides like N-(3-Chloro-4-methylphenyl)methanesulfonamide remain in production due to their broader pharmaceutical applications .

Biological Activity

3-Methyl-4-n-pentoxyphenyl methyl sulfide (C₁₃H₁₈OS) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

3-Methyl-4-n-pentoxyphenyl methyl sulfide has the following structural characteristics:

  • Molecular Formula : C₁₃H₁₈OS
  • Molecular Weight : 226.36 g/mol
  • Chemical Structure : The compound contains a phenyl ring substituted with a methyl group and a n-pentoxy group, along with a methyl sulfide functional group.

The presence of these functional groups suggests potential interactions with biological systems, making it a candidate for further investigation in pharmacological contexts.

Antiproliferative Effects

Compounds with sulfur and phenolic structures have been investigated for their antiproliferative effects against cancer cell lines. For example, related compounds have demonstrated cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis or cell cycle arrest, which could be a point of interest for future studies on 3-Methyl-4-n-pentoxyphenyl methyl sulfide.

The exact mechanism by which 3-Methyl-4-n-pentoxyphenyl methyl sulfide exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity.
  • Oxidative Stress Modulation : It may influence oxidative stress pathways, contributing to its antimicrobial and antiproliferative effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
AntiproliferativeCytotoxicity against HeLa and A549
Enzyme InteractionPotential modulation of enzyme activity

Future Directions

Given the preliminary insights into the biological activities of 3-Methyl-4-n-pentoxyphenyl methyl sulfide, further research is warranted:

  • In Vitro Studies : Conduct detailed in vitro assays to evaluate the antimicrobial and antiproliferative effects against a broader range of pathogens and cancer cell lines.
  • Mechanistic Studies : Investigate the molecular mechanisms underlying its biological effects, particularly focusing on enzyme interactions and oxidative stress pathways.
  • In Vivo Research : Explore the pharmacokinetics and bioavailability in animal models to assess therapeutic potential.

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